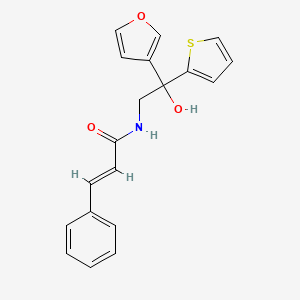![molecular formula C10H13N3O2S B2847575 N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide CAS No. 1147386-56-8](/img/structure/B2847575.png)
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide” appears to contain a thiazole ring and a cyclobutane ring. Thiazoles are a type of heterocyclic compound that includes a five-membered C3NS ring . They are found in many potent biologically active compounds .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiazole and cyclobutane rings. Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions . Cyclobutanes, being strained rings, can undergo ring-opening reactions.Applications De Recherche Scientifique
Synthesis and Characterization
- McLaughlin et al. (2016) discussed the synthesis and characterization of a compound closely related to N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide, emphasizing the challenges in identifying and differentiating research chemicals. This study underscores the importance of accurate characterization in scientific research, particularly for compounds with complex structures (McLaughlin et al., 2016).
Heterocyclic Synthesis
- Ahmed (2007) explored the synthesis of various heterocyclic compounds, including derivatives of thiophene-2-carboxamide, which is structurally related to the compound . The study highlighted the potential for creating new antibiotic and antibacterial drugs, demonstrating the relevance of such compounds in medicinal chemistry (Ahmed, 2007).
Structure Elucidation
- Girreser et al. (2016) focused on the structure elucidation of a designer drug with a pyrazole skeleton, similar to the core structure of this compound. The study emphasized the use of NMR and MS techniques for detailed structural analysis, which is crucial for understanding the properties and potential applications of such compounds (Girreser et al., 2016).
Antimicrobial Activity
- Cukurovalı et al. (2002) investigated the antimicrobial activities of Schiff base ligands containing cyclobutane and thiazole rings. This research is relevant as it demonstrates the potential biological activity of compounds with structural elements similar to this compound (Cukurovalı et al., 2002).
Chemical Synthesis
- Nötzel et al. (2001) discussed the synthesis of thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups. The methodologies and chemical reactions described in this study are pertinent for the synthesis of complex molecules like this compound (Nötzel et al., 2001).
Biological Applications
- Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione derivatives and evaluated their antimicrobial and antifungal activity. Studies like this demonstrate the broad applicability of thiazole derivatives in developing new therapeutic agents (Alhameed et al., 2019).
Antitumor Research
- Stevens et al. (1984) explored the synthesis of imidazotetrazines, including compounds with carbamoyl groups, for potential use as antitumor agents. This highlights the relevance of this compound in oncological research (Stevens et al., 1984).
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c11-8(14)4-7-5-16-10(12-7)13-9(15)6-2-1-3-6/h5-6H,1-4H2,(H2,11,14)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFZNYQYLKLFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC(=CS2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

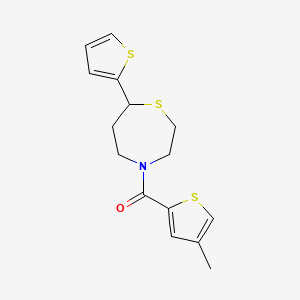
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2847494.png)
![5-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2847497.png)
![3,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2847499.png)
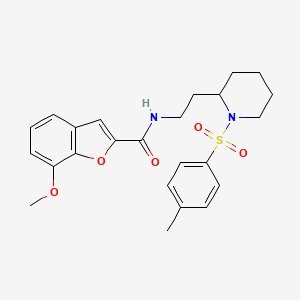
![Methyl 3-[(2,2-dimethoxyethyl)amino]propanoate](/img/structure/B2847503.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyrazin-2-yl)methanone](/img/structure/B2847504.png)

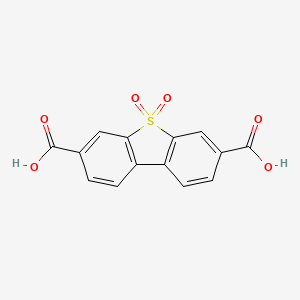
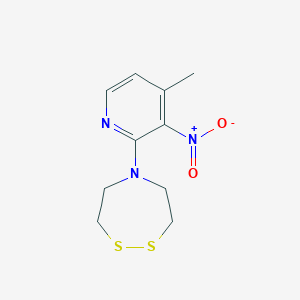
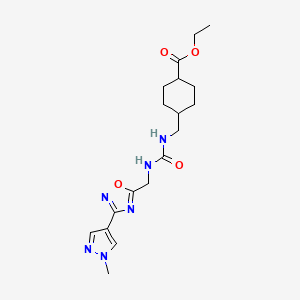
![3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2847510.png)
